molecular formula C18H20N2O5S B2430544 methyl 4-({4-[(dimethylcarbamoyl)methyl]phenyl}sulfamoyl)benzoate CAS No. 1396862-89-7

methyl 4-({4-[(dimethylcarbamoyl)methyl]phenyl}sulfamoyl)benzoate

Cat. No.: B2430544
CAS No.: 1396862-89-7
M. Wt: 376.43
InChI Key: VOHOGJOMSLVCAK-UHFFFAOYSA-N
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Description

Methyl 4-(N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)sulfamoyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, a dimethylamino group, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-({4-[(dimethylcarbamoyl)methyl]phenyl}sulfamoyl)benzoate typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-aminobenzoic acid with dimethylamine to form 4-(dimethylamino)benzoic acid.

    Esterification: The 4-(dimethylamino)benzoic acid is then esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 4-(dimethylamino)benzoate.

    Sulfamoylation: The final step involves the reaction of methyl 4-(dimethylamino)benzoate with sulfamoyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Methyl 4-(N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)sulfamoyl)benzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as nonlinear optical materials and sensors.

Mechanism of Action

The mechanism of action of methyl 4-({4-[(dimethylcarbamoyl)methyl]phenyl}sulfamoyl)benzoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    Methyl 4-(dimethylamino)benzoate: Lacks the sulfamoyl group, making it less reactive in certain chemical reactions.

    Methyl 4-(N-(4-(dimethylamino)phenyl)sulfamoyl)benzoate: Similar structure but without the oxoethyl group, affecting its chemical and biological properties.

Uniqueness: Methyl 4-(N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)sulfamoyl)benzoate is unique due to the presence of both the dimethylamino and sulfamoyl groups, which confer distinct chemical reactivity and biological activity. The oxoethyl group further enhances its versatility in various applications.

Biological Activity

Methyl 4-({4-[(dimethylcarbamoyl)methyl]phenyl}sulfamoyl)benzoate, a compound with potential therapeutic applications, has garnered attention in recent research for its biological activity, particularly in the context of cancer treatment. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological effects, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H22N2O4S
  • Molecular Weight : 370.44 g/mol

This compound features a benzoate moiety linked to a sulfamoyl group, which is known to exhibit significant biological activity, particularly as an inhibitor of carbonic anhydrase (CA) enzymes.

Recent studies have highlighted the role of this compound in inhibiting specific isozymes of carbonic anhydrase, particularly CAIX, which is overexpressed in various tumors. The inhibition of CAIX can lead to the acidification of the tumor microenvironment, promoting apoptosis and inhibiting tumor growth.

Key Findings:

  • High Affinity for CAIX : The compound exhibits a dissociation constant (KdK_d) as low as 0.12 nM for CAIX, indicating strong binding affinity and selectivity over other CA isozymes .
  • Anticancer Properties : By selectively inhibiting CAIX, this compound may reduce tumor invasiveness and metastasis, making it a candidate for anticancer therapies .

Case Studies and Experimental Data

  • In Vitro Studies :
    • A series of experiments demonstrated that compounds similar to this compound significantly reduced cell viability in cancer cell lines expressing high levels of CAIX.
    • The use of fluorescent thermal shift assays confirmed the binding affinity of the compound to CAIX, with results indicating that structural modifications can enhance selectivity and potency .
  • Dissociation Constants :
    • Table 1 summarizes the dissociation constants for various derivatives of methyl sulfamoyl benzoates against different CA isozymes:
    CompoundKdK_d (nM)Selectivity (fold)
    This compound0.12>100
    Methyl 5-sulfamoyl-benzoate0.2550
    Methyl 2,4-dichloro-5-sulfamoyl-benzoate0.3030
  • Structural Insights :
    • X-ray crystallography has provided insights into the binding interactions between this compound and CAIX, revealing how structural features contribute to its high affinity .

Properties

IUPAC Name

methyl 4-[[4-[2-(dimethylamino)-2-oxoethyl]phenyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-20(2)17(21)12-13-4-8-15(9-5-13)19-26(23,24)16-10-6-14(7-11-16)18(22)25-3/h4-11,19H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHOGJOMSLVCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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